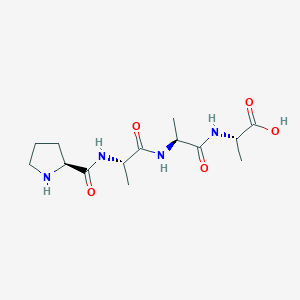
4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a triazole ring and a decanone backbone with multiple methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,2,4-triazole as a starting material, which undergoes alkylation and subsequent functional group transformations to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the triazole ring.
科学的研究の応用
4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用機序
The mechanism of action of 4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity in a therapeutic setting .
類似化合物との比較
Similar Compounds
1,4-Dimethyl-1H-1,2,4-triazol-4-ium iodide: Another triazole derivative with different substituents and properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid moiety, used in anticancer research.
Uniqueness
4,4,9-Trimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one is unique due to its specific combination of a triazole ring and a decanone backbone with multiple methyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
89517-55-5 |
|---|---|
分子式 |
C15H27N3O |
分子量 |
265.39 g/mol |
IUPAC名 |
4,4,9-trimethyl-6-(1,2,4-triazol-1-yl)decan-5-one |
InChI |
InChI=1S/C15H27N3O/c1-6-9-15(4,5)14(19)13(8-7-12(2)3)18-11-16-10-17-18/h10-13H,6-9H2,1-5H3 |
InChIキー |
HEEXIJBTEDJOLG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)C(=O)C(CCC(C)C)N1C=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)








![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)



